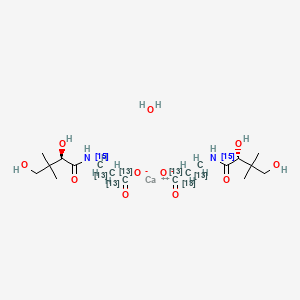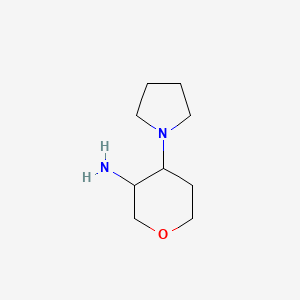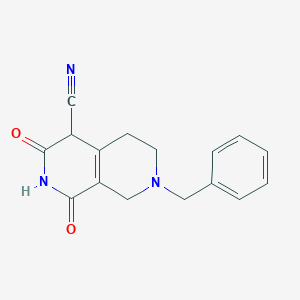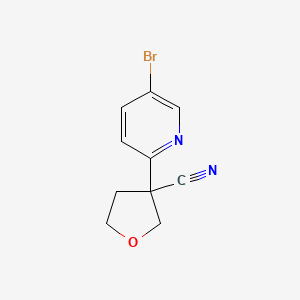
Vitamin B5-13C3,15N hemicalcium hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin B5-13C3,15N hemicalcium hemihydrate is a stable isotope-labeled compound of Vitamin B5 (pantothenic acid). This compound is labeled with carbon-13 (13C) and nitrogen-15 (15N), making it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5-13C3,15N hemicalcium hemihydrate involves the incorporation of stable isotopes into the molecular structure of Vitamin B5. The process typically includes:
Isotope Labeling: Incorporation of 13C and 15N isotopes into the precursor molecules.
Chemical Synthesis: Combining the labeled precursors through a series of chemical reactions to form the final compound.
Purification: Using techniques such as chromatography to purify the final product
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical synthesis using isotope-labeled precursors.
Quality Control: Rigorous testing to ensure the purity and consistency of the product.
Packaging: Proper packaging to maintain the stability of the compound during storage and transportation
Analyse Des Réactions Chimiques
Types of Reactions
Vitamin B5-13C3,15N hemicalcium hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Vitamin B5-13C3,15N hemicalcium hemihydrate has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer to study metabolic pathways and flux analysis.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Biological Research: Used in studies involving enzyme kinetics and protein interactions.
Medical Research: Investigates the role of Vitamin B5 in various physiological processes and diseases.
Industrial Applications: Used in the development of new pharmaceuticals and nutritional supplements
Mécanisme D'action
The mechanism of action of Vitamin B5-13C3,15N hemicalcium hemihydrate involves its role as a coenzyme in various biochemical reactions. It is essential for the synthesis of coenzyme A, which is involved in:
Fatty Acid Metabolism: Facilitates the breakdown and synthesis of fatty acids.
Carbohydrate Metabolism: Plays a role in the conversion of carbohydrates into energy.
Protein Metabolism: Involved in the synthesis and degradation of proteins
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin B5 (Pantothenic Acid): The non-labeled version of the compound.
Vitamin B5-13C hemicalcium hemihydrate: Labeled with carbon-13 only.
Vitamin B5-15N hemicalcium hemihydrate: Labeled with nitrogen-15 only
Uniqueness
Vitamin B5-13C3,15N hemicalcium hemihydrate is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies and pharmacokinetics compared to single-labeled compounds .
Propriétés
Formule moléculaire |
C18H34CaN2O11 |
|---|---|
Poids moléculaire |
502.49 g/mol |
Nom IUPAC |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m00../s1/i2*3+1,4+1,6+1,10+1;; |
Clé InChI |
KUKRZUPDYACRAM-JNSRWXOBSA-L |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.O.[Ca+2] |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)




